molecular formula C11H23O2PS B14523446 O-Cyclohexyl O-propyl ethylphosphonothioate CAS No. 62507-70-4

O-Cyclohexyl O-propyl ethylphosphonothioate

Cat. No.: B14523446
CAS No.: 62507-70-4
M. Wt: 250.34 g/mol
InChI Key: FCKRBQSISBMSER-UHFFFAOYSA-N
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Description

O-Cyclohexyl O-propyl ethylphosphonothioate is a chemical compound that belongs to the class of phosphonothioates It is characterized by the presence of a cyclohexyl group, a propyl group, and an ethylphosphonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclohexyl O-propyl ethylphosphonothioate typically involves the reaction of cyclohexanol, propanol, and ethylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Cyclohexanol + Propanol + Ethylphosphonothioic Dichloride: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

O-Cyclohexyl O-propyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonates.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphosphonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonates.

    Reduction: Formation of phosphine oxides.

    Substitution: Formation of substituted phosphonothioates.

Scientific Research Applications

O-Cyclohexyl O-propyl ethylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonothioate compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-propyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonothioate group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • O-Cyclohexyl O-propyl phosphonate
  • O-Cyclohexyl O-propyl phosphonothioate
  • O-Cyclohexyl O-propyl phosphine oxide

Uniqueness

O-Cyclohexyl O-propyl ethylphosphonothioate is unique due to the presence of the ethylphosphonothioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

62507-70-4

Molecular Formula

C11H23O2PS

Molecular Weight

250.34 g/mol

IUPAC Name

cyclohexyloxy-ethyl-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H23O2PS/c1-3-10-12-14(15,4-2)13-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3

InChI Key

FCKRBQSISBMSER-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(CC)OC1CCCCC1

Origin of Product

United States

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